molecular formula C11H11ClN2 B8633116 5-Chloro-2-propyl-[1,8]naphthyridine

5-Chloro-2-propyl-[1,8]naphthyridine

Cat. No.: B8633116
M. Wt: 206.67 g/mol
InChI Key: GQFSHEYZOPDVLI-UHFFFAOYSA-N
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Description

1,8-Naphthyridines are bicyclic heteroaromatic compounds with two nitrogen atoms at positions 1 and 6. 5-Chloro-2-propyl-[1,8]naphthyridine is a substituted variant featuring a chlorine atom at position 5 and a propyl group at position 7.

Chlorine at position 5 may further modulate electronic properties, influencing reactivity and binding interactions .

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

5-chloro-2-propyl-1,8-naphthyridine

InChI

InChI=1S/C11H11ClN2/c1-2-3-8-4-5-9-10(12)6-7-13-11(9)14-8/h4-7H,2-3H2,1H3

InChI Key

GQFSHEYZOPDVLI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=NC=CC(=C2C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-Chloro-2-propyl-[1,8]naphthyridine with key analogs:

Compound Substituents Molecular Formula Molecular Weight Solubility Key References
This compound* Cl (C5), -CH₂CH₂CH₃ (C2) C₁₁H₁₀ClN₂ 205.66 (calc.) Likely DMSO-soluble** Inferred
5-Chloro-2-methyl-[1,8]naphthyridine Cl (C5), -CH₃ (C2) C₉H₇ClN₂ 178.62 DMSO-soluble
2-Cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-[1,8]naphthyridine Cyclopropyl (C2), pyrazole (C3) Variable ~300–350 DMSO-soluble
5-Chloro-2-methyl-6-nitro-[1,8]naphthyridine Cl (C5), -CH₃ (C2), -NO₂ (C6) C₉H₆ClN₃O₂ 223.62 Not reported

Calculated data for this compound; *Inferred from solubility trends in structurally related compounds .

Key Observations:
  • Nitro-substituted derivatives (e.g., 6-nitro) exhibit higher polarity due to the electron-withdrawing -NO₂ group, which may reduce membrane permeability .
  • Synthetic Routes :
    • Methyl and cyclopropyl analogs are synthesized via Grignard reactions, condensation, and cyclization steps . For 5-chloro-2-propyl derivatives, similar methods may apply, with propylmagnesium halides as Grignard reagents.
    • Chlorination at position 5 likely occurs via electrophilic substitution or halogenation of pre-functionalized intermediates .

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